molecular formula C13H14N4OS B2984675 4-amino-3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 557084-02-3

4-amino-3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2984675
CAS No.: 557084-02-3
M. Wt: 274.34
InChI Key: XCTZPYRJRZJTSV-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C13H14N4OS and its molecular weight is 274.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of derivatives of 4-amino-3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(4H)-one involves reactions under both classical heating and microwave irradiation in solvent-free systems, leading to the formation of corresponding imines. These processes are characterized by spectroscopic data, elemental analysis, and, in some cases, X-ray diffraction studies to elucidate the crystal structures of the compounds (Tabatabaee et al., 2007).

Molecular Structure Analysis

  • Detailed molecular structure analysis of similar compounds has been conducted using various techniques such as X-ray diffraction and NMR measurements. These studies provide insights into the crystallography and molecular arrangements, contributing to a deeper understanding of their chemical behavior and potential applications (Hwang et al., 2006).

Application in Material Science

  • Investigations into the properties of these compounds extend to material science, where their potential for photovoltaic device applications has been explored. Spectroscopic and theoretical studies, including TD-DFT calculations, have been carried out to understand their electrostatic potential, electron density, and other relevant parameters for photovoltaic applications (Halim et al., 2018).

Antimicrobial Activities

  • Some derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines have been screened for antimicrobial activities. These studies show that certain derivatives possess good or moderate activities against test microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

  • The corrosion inhibition properties of certain triazine derivatives have been studied in relation to mild steel in acidic environments. These studies utilize a variety of electrochemical techniques to elucidate the mechanism of the electrode process, demonstrating the potential of these compounds as corrosion inhibitors (Fotouhi et al., 2003).

Properties

IUPAC Name

4-amino-6-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-10-12(18)17(14)13(16-15-10)19-9-5-8-11-6-3-2-4-7-11/h2-8H,9,14H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTZPYRJRZJTSV-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N(C1=O)N)SC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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